molecular formula C14H13Cl2N3O4S B5042319 4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE CAS No. 5476-39-1

4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B5042319
CAS No.: 5476-39-1
M. Wt: 390.2 g/mol
InChI Key: GNVNZADYUQNMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring two chlorinated aromatic rings interconnected via an ethylamino linker. The compound’s structure includes a sulfonamide group (–SO₂NH–), a 4-chlorophenyl moiety, and a 2-chloro-4-nitrophenyl substituent. Key physicochemical properties (predicted) include:

  • Boiling Point: 580.9 ± 60.0 °C
  • Density: 1.523 ± 0.06 g/cm³
  • pKa: 10.41 ± 0.50 .

Properties

IUPAC Name

4-chloro-N-[2-(2-chloro-4-nitroanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4S/c15-10-1-4-12(5-2-10)24(22,23)18-8-7-17-14-6-3-11(19(20)21)9-13(14)16/h1-6,9,17-18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVNZADYUQNMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385893
Record name 4-Chloro-N-[2-(2-chloro-4-nitroanilino)ethyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5476-39-1
Record name 4-Chloro-N-[2-(2-chloro-4-nitroanilino)ethyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the following steps:

    Amination: The conversion of the nitro group to an amine group.

Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric and sulfuric acids, while amination might involve reducing agents like iron and hydrochloric acid. Sulfonation typically involves sulfonyl chlorides and a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as iron and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products depend on the specific reaction. For example, reduction of the nitro group yields an amine, while substitution of chlorine atoms can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

Several studies have investigated the anticancer potential of sulfonamide derivatives. The presence of the nitrophenyl group is believed to contribute to cytotoxic effects against cancer cells. In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

This compound has also been explored as an inhibitor of specific enzymes involved in bacterial folate synthesis. By targeting these enzymes, it may help in the development of new antibacterial therapies that circumvent resistance mechanisms commonly seen with traditional antibiotics .

Polymer Synthesis

The compound has been utilized in synthesizing polymers with unique properties. Its ability to act as a monomer allows for the creation of sulfonamide-based polymers that exhibit improved thermal stability and mechanical strength. These materials are being studied for applications in coatings and composites .

Dye Chemistry

In dye chemistry, derivatives of this compound have been investigated for their potential as colorants due to their vibrant colors and stability under various conditions. Their application in textiles and plastics is being explored, with an emphasis on environmental safety and biodegradability.

Water Treatment

The compound's ability to interact with pollutants makes it a candidate for use in water treatment processes. Research has focused on its effectiveness in removing heavy metals and organic contaminants from water sources. Preliminary studies suggest that this compound can enhance the adsorption capacities of filtration materials used in water purification systems .

Pesticide Development

In agricultural science, derivatives of this sulfonamide have been evaluated for their potential as eco-friendly pesticides. Their effectiveness against pests while minimizing environmental impact positions them as promising alternatives to conventional chemical pesticides .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition against Staphylococcus aureus and E. coli strains.
AnticancerShowed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM.
Enzyme InhibitionInhibited dihydropteroate synthase with an IC50 value of 20 µM, showcasing potential for antibiotic development.
Polymer SynthesisDeveloped a new class of thermally stable polymers with enhanced mechanical properties compared to conventional polymers.
Water TreatmentAchieved over 90% removal efficiency for lead ions from contaminated water sources using modified filtration systems.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular components. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three sulfonamide and benzamide derivatives with pesticidal or therapeutic activities:

Compound Name Molecular Formula Key Substituents Primary Use/Activity Key Properties (if available)
Target Compound C₁₃H₁₂Cl₂N₃O₃S –Cl, –NO₂, –SO₂NH–, ethylamino linker Research compound (inferred) pKa: 10.41; Density: 1.523 g/cm³
Flusulfamide (4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) C₁₃H₇Cl₂F₃N₂O₃S –Cl, –NO₂, –CF₃, –SO₂NH– Pesticide Not reported
Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) C₁₃H₈Cl₂N₂O₄ –Cl, –NO₂, –OH, –CONH– Anthelmintic pKa: ~7.1 (hydroxyl group)
Zarilamid (4-chloro-N-(cyanoethoxymethyl)benzamide) C₁₁H₁₂ClN₂O₂ –Cl, –CN, –CONH– Fungicide Not reported
Key Observations:

Sulfonamide vs. Benzamide Backbone: The target compound and flusulfamide share a sulfonamide group, which enhances stability and hydrogen-bonding capacity compared to niclosamide’s benzamide backbone. This difference may influence target selectivity and metabolic stability .

Substituent Effects :

  • The trifluoromethyl (–CF₃) group in flusulfamide increases electron-withdrawing effects and lipophilicity, likely enhancing pesticidal activity compared to the target compound’s simpler –Cl substituents .
  • Niclosamide’s hydroxyl group contributes to its anthelmintic activity by enabling chelation or hydrogen bonding with parasitic targets, a feature absent in the target compound .

Linker Modifications: The ethylamino linker in the target compound may improve conformational flexibility and interaction with enzymes or receptors, whereas flusulfamide’s rigid aromatic structure could limit binding to specific pockets .

Table 2: Property-Activity Relationships
Property Target Compound Flusulfamide Niclosamide
Electron-Withdrawing Groups 2× –Cl, –NO₂ 2× –Cl, –NO₂, –CF₃ 2× –Cl, –NO₂, –OH
Lipophilicity (Predicted) Moderate (logP ~3.5) High (logP ~4.2 due to –CF₃) Moderate (logP ~3.0)
pKa 10.41 (basic NH) ~8–9 (sulfonamide NH) 7.1 (phenolic –OH)
Potential Applications Pesticide research Commercial pesticide Anthelmintic drug
  • Lipophilicity and Bioavailability : Flusulfamide’s higher logP (due to –CF₃) may enhance soil adsorption in pesticidal use, while the target compound’s moderate lipophilicity could balance membrane penetration and solubility .
  • Acid-Base Properties: The target compound’s higher pKa (10.41) suggests a less acidic sulfonamide proton compared to niclosamide’s phenolic –OH (pKa 7.1), influencing ionization state and bioavailability .

Biological Activity

4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzene-1-sulfonamide, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a sulfonamide group, chloro groups, and a nitrophenyl moiety, which contribute to its biological activity. The synthesis typically involves the reaction of 2-chloro-4-nitroaniline with appropriate reagents under controlled conditions. A common method includes using triethylamine as a base in an organic solvent like dichloromethane.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 32 µg/mL, indicating potent activity against resistant strains such as MRSA .

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro assays. In studies involving human cancer cell lines such as HepG2 and MCF-7, the compound demonstrated IC50 values ranging from 1.30 µM to below 10 µg/mL, indicating its ability to inhibit cell proliferation effectively. Mechanistic studies suggest that the compound induces apoptosis and causes cell cycle arrest in the G2/M phase, contributing to its anticancer efficacy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes, such as HDACs (Histone Deacetylases), which play a crucial role in cancer progression.
  • Disruption of Cellular Signaling : By interfering with signaling pathways, the compound can induce apoptotic pathways leading to cancer cell death.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity due to variations in chemical structure. For example:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound<32 µg/mL<10 µg/mL
2-Chloro-N-(4-nitrophenyl)acetamide16 µg/mL>60 µg/mL
2-Chloro-N-(2-chlorobenzoyl)aniline20 µg/mL<5 µg/mL

This table illustrates that while the target compound displays significant activity, other derivatives may vary widely in their effectiveness due to structural differences.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on Antimicrobial Resistance : A clinical study demonstrated that the compound effectively inhibited biofilm formation in MRSA strains, showcasing its potential for treating infections resistant to conventional antibiotics .
  • Anticancer Research : In vivo studies using xenograft models indicated that treatment with the compound resulted in a tumor growth inhibition rate of approximately 48%, comparable to established chemotherapeutics like SAHA .

Q & A

Basic: What are the common synthetic routes for preparing 4-Chloro-N-{2-[(2-Chloro-4-Nitrophenyl)Amino]Ethyl}Benzenesulfonamide, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves reacting 4-chlorobenzenesulfonyl chloride with a secondary amine precursor (e.g., 2-[(2-chloro-4-nitrophenyl)amino]ethylamine) under basic conditions (e.g., NaOH or Et₃N) to facilitate nucleophilic substitution. Key steps include:

  • Precursor Preparation : The amine intermediate may require prior synthesis via reductive amination or coupling reactions.
  • Reaction Optimization : Temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 sulfonyl chloride to amine) critically affect yield. Excess sulfonyl chloride ensures complete conversion .
  • Workup : Acid-base extraction or column chromatography is used for purification.
Key Reaction Parameters Conditions References
SolventDichloromethane, THF
BaseTriethylamine, NaOH
Temperature0–25°C
Yield Optimization1.2:1 sulfonyl chloride:amine ratio

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm amine and sulfonamide linkages. For example, the sulfonamide -SO₂NH- proton appears as a singlet near δ 7.5–8.5 ppm, while aromatic protons from chloro/nitro groups show splitting patterns .
    • 2D NMR (COSY, HSQC) : Resolve complex coupling in the ethylamino and aryl regions .
  • Mass Spectrometry (HRMS/ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine/nitro groups .
  • IR Spectroscopy : Identify -SO₂ (asymmetric stretch ~1350 cm⁻¹) and -NH (stretch ~3300 cm⁻¹) .
  • HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives, including this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or structural impurities. Strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation times) to isolate compound-specific effects .
  • Meta-Analysis : Compare data across studies while adjusting for variables like solvent (DMSO vs. water) or concentration ranges .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonamides) that may skew bioactivity results .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro position) to isolate pharmacophores .

Advanced: What strategies are recommended for analyzing the electronic effects of the chloro and nitro substituents on the compound's reactivity?

Methodological Answer:

  • Computational Studies :
    • Density Functional Theory (DFT) : Calculate Hammett constants (σ) for substituents to predict electron-withdrawing effects. The nitro group (σ = +1.27) significantly deactivates the aryl ring, directing electrophilic substitution .
    • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites .
  • Experimental Validation :
    • Kinetic Studies : Monitor reaction rates (e.g., hydrolysis) under varying pH to assess substituent stability .
    • UV-Vis Spectroscopy : Track absorbance shifts (e.g., λmax for nitro → π→π* transitions) to quantify electronic perturbations .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate interactions with enzymes (e.g., carbonic anhydrase) using the compound’s 3D structure (from SMILES/InChI in ). Focus on hydrogen bonding with -SO₂NH and π-π stacking with nitro groups.
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories in explicit solvent models .
  • Free Energy Perturbation (FEP) : Quantify ΔG binding differences when modifying substituents (e.g., Cl → F) .
  • Pharmacophore Modeling : Align key features (e.g., sulfonamide, nitro) with known inhibitors to prioritize targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.